(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a tert-butoxycarbonyl (Boc) protected aminoethyl chain. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its target by binding to the active site of the protein. This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways within the cell .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal . The rate of hydrolysis of the compound is influenced by the pH, and it is considerably accelerated at physiological pH . Therefore, these factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Additionally, the compound’s stability in water suggests that it may be sensitive to the presence of water in its environment .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The effects of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid can change over time in laboratory settings due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time if exposed to moisture or higher temperatures . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes, without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein interactions. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of serine proteases by the compound can affect the metabolism of peptides and proteins, resulting in altered levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modulate the activity and function of target biomolecules. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Formation of the Carbamoyl Group: The protected amino group is then reacted with an appropriate carbamoylating agent to form the carbamoyl group.
Introduction of the Boronic Acid Group: The phenyl ring is functionalized with a boronic acid group through a suitable boronation reaction, such as the Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The carbamoyl group can be reduced under specific conditions to yield amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonylamino)phenylboronic acid: Similar in structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks the aminoethyl and carbamoyl groups, making it less versatile in certain applications.
Uniqueness
(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and carbamoyl groups, which provide a combination of reactivity and functionality not found in simpler boronic acids. This makes it a valuable tool in synthetic chemistry and a promising candidate for various research applications .
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O5/c1-14(2,3)22-13(19)17-9-8-16-12(18)10-4-6-11(7-5-10)15(20)21/h4-7,20-21H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXDZSTUJOMASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657086 | |
Record name | [4-({2-[(tert-Butoxycarbonyl)amino]ethyl}carbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860626-05-7 | |
Record name | [4-({2-[(tert-Butoxycarbonyl)amino]ethyl}carbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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